molecular formula C7H15NO2 B14481395 2-Hydroxy-2,4-dimethylpentanamide CAS No. 66461-68-5

2-Hydroxy-2,4-dimethylpentanamide

Cat. No.: B14481395
CAS No.: 66461-68-5
M. Wt: 145.20 g/mol
InChI Key: PLUVRVRSQPLESX-UHFFFAOYSA-N
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Description

2-Hydroxy-2,4-dimethylpentanamide is an organic compound with the molecular formula C7H15NO2 It is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a pentane backbone

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biomolecules makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-hydroxy-2,4-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUVRVRSQPLESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282354
Record name 2-hydroxy-2,4-dimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66461-68-5
Record name NSC25552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2,4-dimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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